REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19](Br)[CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:19]2[CH:18]=[N:17][CH:16]=[C:15]([Br:14])[CH:20]=2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
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1.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted with aqueous HCl solution
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Type
|
EXTRACTION
|
Details
|
After extraction with diethylether the combined organic phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The so obtained oil was purified via silica gel chromatography with cyclohexane/ethyl acetate (2:1) as eluent
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C=1C=NC=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |